molecular formula C6H2BrClF2O2S B12838686 2-Bromo-3,5-difluorobenzenesulfonyl chloride

2-Bromo-3,5-difluorobenzenesulfonyl chloride

Katalognummer: B12838686
Molekulargewicht: 291.50 g/mol
InChI-Schlüssel: QVBTYGFVYRMNRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3,5-difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-3,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:

    Temperature: The reaction is usually conducted at low temperatures to control the reactivity.

    Solvent: Anhydrous solvents such as dichloromethane or chloroform are often used to dissolve the reactants.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, either batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.

    Oxidation: Although less common, oxidation reactions can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3,5-difluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-3,5-difluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4,6-difluorobenzenesulfonyl chloride
  • 4-Bromo-2,5-difluorobenzenesulfonyl chloride
  • 3,5-Difluorobenzenesulfonyl chloride

Uniqueness

2-Bromo-3,5-difluorobenzenesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern influences its reactivity and the types of derivatives it can form, making it valuable in specific synthetic applications.

Eigenschaften

Molekularformel

C6H2BrClF2O2S

Molekulargewicht

291.50 g/mol

IUPAC-Name

2-bromo-3,5-difluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClF2O2S/c7-6-4(10)1-3(9)2-5(6)13(8,11)12/h1-2H

InChI-Schlüssel

QVBTYGFVYRMNRU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)Br)S(=O)(=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.